![molecular formula C15H10N4 B13872086 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13872086.png)
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety fused to a naphthyridine ring. The compound’s structural complexity and potential biological activities make it a promising candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a pyrrolo[2,3-b]pyridine intermediate, which is then subjected to further reactions to introduce the naphthyridine moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also a consideration in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to introduce functional groups for further derivatization.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the naphthyridine ring .
Aplicaciones Científicas De Investigación
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development. For instance, derivatives of this compound have been studied for their inhibitory activity against fibroblast growth factor receptors, which are implicated in various cancers . Additionally, the compound’s unique structure allows it to interact with biological targets in a specific manner, making it useful in the study of molecular mechanisms and pathways .
Mecanismo De Acción
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the compound may inhibit the activity of fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth . The compound’s ability to modulate these pathways makes it a valuable tool for studying the underlying mechanisms of diseases and for developing targeted therapies .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine include other pyrrolo[2,3-b]pyridine derivatives and naphthyridine-based compounds. Examples include 1H-pyrazolo[3,4-b]pyridines and pyrrolo[3,4-c]pyridines, which share structural similarities and may exhibit comparable biological activities .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of the pyrrolo[2,3-b]pyridine and naphthyridine moieties. This unique structure allows for distinct interactions with biological targets, potentially leading to different pharmacological profiles and therapeutic applications. The compound’s ability to inhibit multiple fibroblast growth factor receptors with high potency further highlights its uniqueness and potential as a lead compound for drug development .
Propiedades
Fórmula molecular |
C15H10N4 |
|---|---|
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C15H10N4/c1-3-11-10(5-8-18-14(11)16-6-1)13-9-19-15-12(13)4-2-7-17-15/h1-9H,(H,17,19) |
Clave InChI |
HQYZHGKYWQRPGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC=C2C3=C4C=CC=NC4=NC=C3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid](/img/structure/B13872006.png)


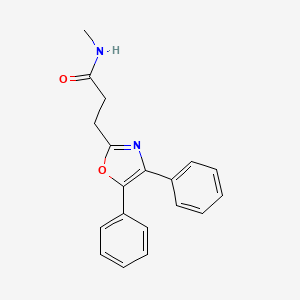
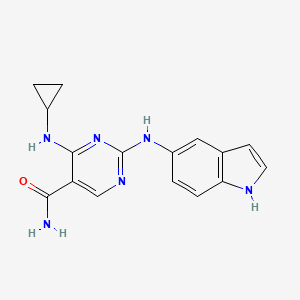
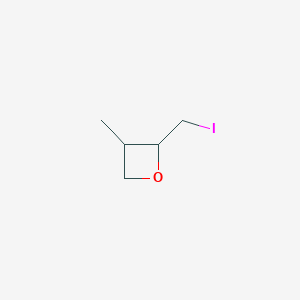
![9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)
![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13872059.png)
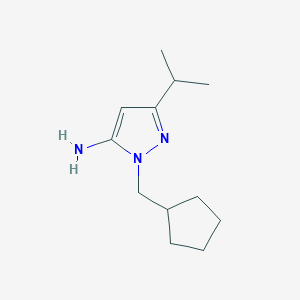
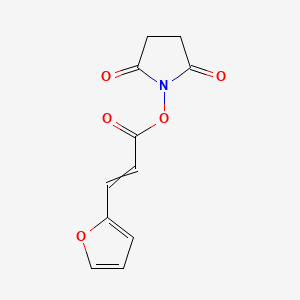

![3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)

![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)
